5-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
BAY 249716 is a small molecule compound identified for its ability to modulate the condensation behavior of mutant p53 proteins. This compound has shown potential in stabilizing various p53 protein variants and exhibits antitubercular activity .
Preparation Methods
The synthetic routes and reaction conditions for BAY 249716 involve the use of aminothiazoles. The compound is synthesized through a series of chemical reactions that include the formation of thiazole rings and the incorporation of specific substituents to achieve the desired molecular structure .
Chemical Reactions Analysis
BAY 249716 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: BAY 249716 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY 249716 has several scientific research applications, including:
Chemistry: The compound is used to study the behavior of small molecules in modulating protein condensation and aggregation.
Biology: BAY 249716 is utilized in research focused on understanding the mechanisms of protein-protein interactions and the role of protein condensation in cellular processes.
Medicine: The compound has potential therapeutic applications in cancer treatment by targeting mutant p53 proteins and stabilizing their structure. .
Mechanism of Action
BAY 249716 exerts its effects by interacting with mutant p53 proteins and modulating their condensation behavior. The compound leads to the dissolution of p53 structural mutant condensates and induces condensation in p53 DNA-binding mutants. This differential behavior depends on the type of p53 mutation present. BAY 249716 stabilizes all three p53 protein variants, thereby preventing their aggregation and promoting their proper function .
Comparison with Similar Compounds
BAY 249716 is compared with other similar compounds such as BAY 1892005. Both compounds are aminothiazoles and show interaction with p53 proteins. BAY 249716 stabilizes all three p53 protein variants, whereas BAY 1892005 shows stabilization of specific p53 variants like p53 WT and p53 Y220C. This indicates that BAY 249716 has a broader range of activity and can interact with multiple p53 variants, making it unique in its class .
Similar compounds include:
Properties
Molecular Formula |
C13H9ClN4S |
---|---|
Molecular Weight |
288.76 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18) |
InChI Key |
XIMLXPRKZACEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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